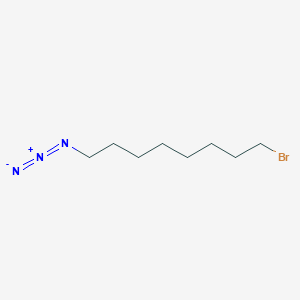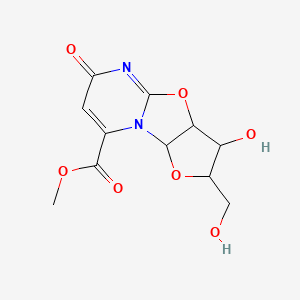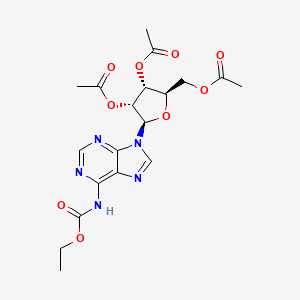
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2S This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
Amino Acid Introduction: The thiazole derivative can then be reacted with glycine or its derivatives under basic conditions to introduce the amino acid moiety. This step often requires the use of a strong base such as sodium hydroxide and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the carboxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino acid moiety. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and amino acid moiety are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-thiazolyl)acetic acid: Similar structure but lacks the phenyl group.
2-Phenylthiazole: Contains the thiazole and phenyl groups but lacks the amino acid moiety.
Thiazole-4-acetic acid: Contains the thiazole ring and acetic acid but lacks the amino group.
Uniqueness
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is unique due to the combination of the thiazole ring, phenyl group, and amino acid moiety. This combination provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O2S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2-amino-2-(2-phenyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c12-9(11(14)15)8-6-16-10(13-8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,14,15) |
Clave InChI |
OYCQCSSSRFFLKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CS2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)







![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)




